Azapropazone

概要

説明

アザプロパゾンは、ベンゾトリアジン系に属する非ステロイド系抗炎症薬 (NSAID) です。抗炎症作用、鎮痛作用、利尿作用が知られています。 アザプロパゾンは、フェニルブタゾンやインドメタシンなどの他のNSAIDの開発に続いて導入されました 。 関節リウマチ、痛風、その他の炎症性疾患などの治療に使用されてきました .

2. 製法

合成経路と反応条件: アザプロパゾンは、ベンゾトリアジン環の形成を含む一連の化学反応によって合成されます。主なステップには以下が含まれます。

ベンゾトリアジン環の形成: 合成は、ベンゾトリアジン環構造の形成から始まります。

アシル化: ベンゾトリアジン環の1位と2位の窒素は、プロピルマロン酸カルボキシル基によってアシル化されます.

最終生成物: 最終生成物は、精製および結晶化プロセス後に得られます。

工業生産方法: アザプロパゾンの工業生産には、同様の化学反応を使用して大規模合成を行う方法が含まれますが、収率と純度を高めるために最適化されています。プロセスには以下が含まれます。

バルク合成: 大量の出発物質を制御された条件下で反応させます。

精製: 粗生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製されます。

準備方法

Synthetic Routes and Reaction Conditions: Azapropazone is synthesized through a series of chemical reactions involving the formation of a benzotriazine ring. The key steps include:

Formation of the Benzotriazine Ring: The synthesis begins with the formation of the benzotriazine ring structure.

Final Product: The final product is obtained after purification and crystallization processes.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes:

Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.

Purification: The crude product is purified using techniques such as recrystallization and chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure its purity and efficacy.

化学反応の分析

アザプロパゾンは、以下を含む様々な化学反応を受けます。

酸化: アザプロパゾンは、酸化剤を使用して酸化させることができ、様々な酸化生成物を生成します.

還元: 還元反応は、アザプロパゾンをその還元型に変換できます。

置換: アザプロパゾンは、官能基が他の基に置き換えられる置換反応を受けることができます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン、アルキル化剤。

主な生成物:

酸化生成物: アザプロパゾンの様々な酸化誘導体。

還元生成物: アザプロパゾンの還元型。

置換生成物: 異なる官能基を持つ置換誘導体.

4. 科学研究への応用

アザプロパゾンは、様々な分野での応用について広く研究されています。

科学的研究の応用

Analgesic Properties

Azapropazone exhibits significant analgesic effects, which have been demonstrated in various studies. A notable investigation involved a double-blind, placebo-controlled trial assessing the drug's impact on pain-related brain activity. In this study, this compound was found to reduce pain-related event-related potentials in healthy subjects, indicating a central component to its analgesic action. The study utilized electroencephalography (EEG) to measure changes in brain activity following administration of this compound at different doses (300 mg, 600 mg, and 1200 mg) and reported a decrease in subjective pain ratings during tonic pain assessments .

Efficacy in Rheumatoid Arthritis

This compound has been evaluated for its effectiveness in managing rheumatoid arthritis symptoms. A comparative study with indomethacin showed that while both medications provided relief, this compound had a favorable side effect profile compared to traditional NSAIDs . Furthermore, another study highlighted its role in reducing joint swelling and tenderness among patients with rheumatoid arthritis, although the overall efficacy was variable depending on individual patient responses .

Treatment of Osteoarthritis

In the context of osteoarthritis, this compound has been compared to other NSAIDs such as ibuprofen. A double-blind crossover study involving patients with knee joint osteoarthritis indicated that this compound could effectively manage pain and improve joint function . The findings suggested that this compound might be as effective as ibuprofen but with potentially fewer gastrointestinal side effects, making it a suitable alternative for long-term management of osteoarthritis.

Behçet's Syndrome

Despite its analgesic properties, this compound's efficacy in treating acute arthritis associated with Behçet's syndrome has been questioned. A clinical trial revealed no significant difference between this compound and placebo regarding the persistence of arthritis symptoms after treatment . This suggests that while this compound may be beneficial for certain inflammatory conditions, it may not be effective for all types of arthritis.

Comparative Studies with Other NSAIDs

Various studies have compared this compound with other NSAIDs to evaluate its relative efficacy and safety profile. For instance, one study compared the effects of this compound and indomethacin on patients with inflammatory conditions and found that while both drugs were effective, this compound had a lower incidence of gastrointestinal complications . This aspect is crucial for patients requiring long-term NSAID therapy.

Pharmacokinetics and Mechanism of Action

This compound's pharmacokinetic profile indicates that it has a relatively long half-life, allowing for less frequent dosing compared to some other NSAIDs. Its mechanism of action involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain .

Data Summary Table

作用機序

アザプロパゾンは、アラキドン酸をプロスタグランジンに変換する酵素であるシクロオキシゲナーゼを阻害することで効果を発揮します。 プロスタグランジンの生成を阻害することで、アザプロパゾンは炎症、痛み、発熱を軽減します 。 さらに、アザプロパゾンは利尿作用を有し、尿酸の排泄を促進するため、痛風の治療に役立ちます .

類似化合物との比較

アザプロパゾンは、以下のような他のNSAIDと比較されます。

フェニルブタゾン: どちらも同様の抗炎症作用を有しますが、アザプロパゾンのほうが安全性が高いです。

インドメタシン: アザプロパゾンは効力は劣りますが、消化器系の副作用が少ないです。

類似化合物:

- フェニルブタゾン

- インドメタシン

- イブプロフェン

- アスピリン

- ナプロキセン

アザプロパゾンは、抗炎症作用、鎮痛作用、利尿作用を併せ持つユニークな薬剤であり、様々な炎症性疾患の治療に効果を発揮します .

生物活性

Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) that has been primarily used for its analgesic and anti-inflammatory properties. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant clinical studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 298.34 g/mol

- Classification : this compound belongs to the class of aminotriazines, which are characterized by an amino group attached to a triazine ring .

This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins—compounds that mediate inflammation and pain. Its potency is approximately half that of phenylbutazone, another well-known NSAID .

Bioavailability and Pharmacokinetics

- Absorption : this compound is absorbed from the gastrointestinal tract in both animals and humans, although pharmacokinetic properties can vary significantly across species.

- Half-Life : The biological half-life in humans is approximately 20 hours, allowing for once-daily dosing in many cases .

- Metabolism : It is not extensively metabolized; most metabolites have been identified and characterized .

Efficacy in Pain Management

A comparative pilot study evaluated the efficacy of this compound against indomethacin in patients with inflammatory conditions. The study involved 34 patients and demonstrated that this compound provided comparable pain relief with a favorable side effect profile compared to indomethacin .

Gastrointestinal Complications

A systematic review highlighted this compound's association with upper gastrointestinal complications (UGIC). The relative risk (RR) of UGIC for this compound was found to be significantly higher than for many other NSAIDs, with an RR of 18.45 (95% CI 10.99, 30.97), indicating a substantial risk when used at higher doses .

| NSAID | Relative Risk (RR) | Confidence Interval (CI) |

|---|---|---|

| This compound | 18.45 | 10.99 - 30.97 |

| Indomethacin | Not specified | Not specified |

| Ibuprofen | 1.84 | 1.54 - 2.20 |

| Diclofenac | 3.34 | 2.79 - 3.99 |

Adverse Effects

This compound has been associated with several adverse effects, particularly concerning gastrointestinal health. Due to its high RR for UGIC, caution is advised when prescribing this medication, especially in populations at risk for gastrointestinal complications.

特性

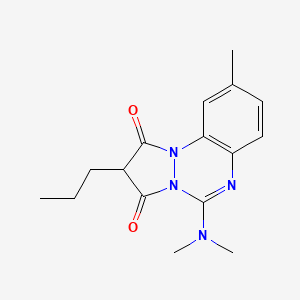

IUPAC Name |

5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1,2,4]benzotriazine-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-5-6-11-14(21)19-13-9-10(2)7-8-12(13)17-16(18(3)4)20(19)15(11)22/h7-9,11H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHPHYZQRGLTBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=O)N2C3=C(C=CC(=C3)C)N=C(N2C1=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22304-30-9 (di-hydrate) | |

| Record name | Apazone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013539598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045408 | |

| Record name | Azapropazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13539-59-8 | |

| Record name | Azapropazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13539-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apazone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013539598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azapropazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azapropazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azapropazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2VOT966ZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。